molecular formula C20H22N2O3 B2651632 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide CAS No. 899755-00-1

3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2651632
CAS No.: 899755-00-1
M. Wt: 338.407
InChI Key: WZRZPLVFMPOPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzamide-Piperidine Compounds

The integration of benzamide and piperidine motifs traces its origins to mid-20th century alkaloid research, where natural products like piperine inspired synthetic analogs. Piperidine’s identification in 1850 by Thomas Anderson laid the foundation for heterocyclic chemistry, while benzamide derivatives gained prominence through early antipsychotic drug development. The convergence of these structural elements accelerated in the 1990s with rational drug design paradigms, particularly for central nervous system targets.

A pivotal advancement occurred through bioisosteric replacement strategies, where piperidine replaced piperazine in neuroactive compounds to improve blood-brain barrier penetration. For instance, the benzoylpiperidine fragment emerged as a metabolically stable alternative in 5-HT~2A~ receptor ligands, demonstrating enhanced pharmacokinetic profiles. Contemporary syntheses, such as the palladium-catalyzed coupling methods described for ethyl 1-(3-nitrophenyl)piperidine-4-carboxylate, enabled precise structural modifications critical for optimizing target engagement.

Table 1: Key Historical Milestones in Benzamide-Piperidine Chemistry

Year Development Significance
1850 Isolation of piperidine Established heterocyclic amine foundation
1992 First benzamide-piperidine antipsychotics Validated CNS targeting potential
2017 Optimized synthetic routes Enabled large-scale derivative production
2024 AChE inhibitors with sub-20 nM IC~50~ Demonstrated therapeutic superiority

Scientific Significance in Pharmaceutical Research

Benzamide-piperidine hybrids occupy a unique niche due to their dual capacity for enzyme inhibition and receptor modulation. The methoxy group at position 3 of the benzamide ring enhances electron density, facilitating π-π stacking with aromatic residues in enzymatic pockets. Concurrently, the piperidine-1-carbonyl group introduces:

  • Conformational restraint : The carbamate linkage reduces rotational freedom, pre-organizing the molecule for target binding.
  • Hydrogen-bonding capacity : The carbonyl oxygen serves as a hydrogen bond acceptor, critical for interactions with tyrosine and tryptophan residues.
  • Lipophilicity modulation : Piperidine’s aliphatic nature balances the polar benzamide, optimizing logP for CNS penetration.

Structural analyses of analogs reveal that fluorine substitutions ortho to the benzamide carbonyl (e.g., compound 5d) boost AChE inhibition 46-fold over donepezil, highlighting the scaffold’s adaptability. Molecular dynamics simulations further demonstrate stable binding poses lasting >50 ns in AChE active sites, validating design principles.

Current Research Landscape

Recent studies focus on three strategic areas:

A. Multi-target ligand development
The 2024 synthesis of 12 benzamide-piperidine derivatives achieved dual AChE and β-secretase inhibition through deliberate substitution patterning. Compound 5d’s 2-fluorobenzamide group yielded a 13 nM IC~50~ against AChE while maintaining 78% β-secretase activity at 10 μM.

B. Structural diversification
Parallel efforts explore heterocyclic replacements, such as pyridinyl analogs showing 1.26 μM IC~50~ in Hedgehog signaling inhibition. These modifications exploit piperidine’s tolerance for steric bulk while preserving key hydrogen-bonding interactions.

C. Computational-guided optimization
Free energy perturbation calculations predict that replacing the methoxy group with ethoxy could improve binding ΔG by 2.3 kcal/mol, though synthetic validation remains pending. Fragment-based drug design further identifies the piperidine carbonyl as a hotspot for covalent inhibitor development.

Table 2: Comparative Bioactivity of Select Benzamide-Piperidine Derivatives

Compound Target IC~50~ Structural Feature
5d AChE 13 nM 2-fluoro substitution
5q Gli luciferase 1.26 μM Pyridine replacement
4-(p-FBz)Pi 5-HT~2A~ 4.7 nM p-fluorobenzoyl group

Theoretical Framework for Investigation

The investigation of 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide operates within three interconnected theoretical paradigms:

Molecular topology
Quantitative structure-activity relationship (QSAR) models assign high权重 to:

  • Methoxy orientation : Para-substitution reduces AChE affinity by 8-fold versus ortho, attributed to steric clashes with Phe330.
  • Piperidine puckering : Chair conformations enable optimal carbamate positioning, verified through NMR coupling constants (J = 10.2 Hz).

Thermodynamic binding
Isothermal titration calorimetry of analog 5d reveals favorable enthalpy (−12.3 kcal/mol) driven by hydrogen bonds to Tyr121, overcoming entropic penalties from conformational restriction.

Pharmacokinetic predictability
Machine learning models trained on 243 benzamide-piperidine compounds accurately predict:

  • Plasma protein binding : 89.2% (experimental: 87.5%)
  • CYP3A4 inhibition : IC~50~ = 15.3 μM (versus 18.1 μM observed)

Properties

IUPAC Name

N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-12-8-9-16(15-18)19(23)22(17-10-4-2-5-11-17)20(24)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZPLVFMPOPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base like potassium carbonate.

    Attachment of the Piperidine Group: The piperidine group can be attached through a nucleophilic substitution reaction where piperidine reacts with the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Formation of 3-hydroxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide.

    Reduction: Formation of 3-methoxy-N-phenyl-N-(piperidine-1-ylmethyl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities among related benzamides:

Compound Name / ID Substituents on Benzamide Core N-Substituents Biological Activity / Target Evidence Source
Target Compound 3-methoxy Phenyl, piperidine-1-carbonyl Not explicitly reported N/A
3-Fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide 3-fluoro Phenyl, piperidine-1-carbonyl Not explicitly reported
Compound 10f 3,5-difluoro 1-(Piperidine-1-carbonyl)-tetrahydroquinolin-7-yl Potential mTOR inhibitor (synthesized)
YM-09151-2 5-chloro, 2-methoxy, 4-(methylamino) 1-Benzyl-2-methylpyrrolidin-3-yl Neuroleptic (anti-psychotic)
Pfizer P2X7 Inhibitors Varied (R1, R2, R3 groups) Benzamide derivatives with tailored R-groups P2X7 receptor antagonism
N-Oxide Derivative (4-methoxy) 4-methoxy 2-(1-Methyl-2-piperidyl)ethylphenyl Antiarrhythmic, improved water solubility
Neuroleptic Activity
  • YM-09151-2 (cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide) demonstrates potent neuroleptic activity, with 408-fold higher potency than metoclopramide. The methoxy group at position 2 and chloro substitution at position 5 are critical for receptor binding, while the pyrrolidine substituent enhances lipophilicity and brain penetration .
Enzyme Inhibition
  • PCAF HAT Inhibitors: Benzamides with 2-acylamino substituents (e.g., compound 17 in ) show 79% inhibition of histone acetyltransferase (HAT), outperforming anacardic acid (68%). The acyl chain length and carboxyphenyl groups modulate activity .
  • Comparison: The target compound lacks an acylamino group, suggesting divergent mechanisms. However, its piperidine-1-carbonyl group may enhance binding to hydrophobic enzyme pockets.
Receptor Antagonism
  • Pfizer P2X7 Inhibitors: Benzamides structurally similar to BzATP inhibit IL-1β release in monocytes via P2X7 receptor blockade. Modifications in R-groups (e.g., trifluoromethyl, morpholine) fine-tune efficacy .
  • Comparison : The target compound’s piperidine group could mimic morpholine’s role in improving solubility or target engagement, but its methoxy-phenyl combination may reduce affinity compared to halogenated analogs.
Antiviral and Anticancer Potential
  • Compound 10f () and related derivatives target mTOR, a key protein in cancer signaling. Fluorine substitutions enhance metabolic stability and membrane permeability .
  • Comparison : The target compound’s methoxy group may offer similar stability benefits, though fluorine’s electronegativity could provide stronger interactions in halogen-sensitive binding sites.

Physicochemical and Pharmacokinetic Properties

  • Water Solubility : The N-oxide derivative in exhibits improved solubility over its tertiary amine precursor due to increased polarity . The target compound’s piperidine-1-carbonyl group may balance lipophilicity and solubility.
  • Metabolic Stability : Fluorinated analogs (e.g., compound 10f) resist oxidative metabolism, whereas methoxy groups are prone to demethylation. This suggests the target compound may require structural optimization for in vivo stability .

Key Research Findings

Substituent Impact :

  • Methoxy groups enhance hydrogen bonding but may reduce metabolic stability.
  • Piperidine rings improve lipophilicity and target engagement in CNS applications .
  • Halogenation (Cl, F) increases binding affinity and enzymatic inhibition .

Structural Hybridization :

  • Combining methoxy and piperidine motifs (as in the target compound) could synergize hydrogen-bonding and hydrophobic interactions for multitarget applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.